Remdesivir
Remdesivir
Brand Name:
Vulcanchem
CAS No.:
1809249-37-3
VCID:
VC0515600
InChI:
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
SMILES:
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Molecular Formula:
C27H35N6O8P
Molecular Weight:
602.6 g/mol
Remdesivir
CAS No.: 1809249-37-3
Inhibitors
VCID: VC0515600
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

CAS No. | 1809249-37-3 |
---|---|
Product Name | Remdesivir |
Molecular Formula | C27H35N6O8P |
Molecular Weight | 602.6 g/mol |
IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 |
Standard InChIKey | RWWYLEGWBNMMLJ-YSOARWBDSA-N |
SMILES | CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Canonical SMILES | CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Purity | 99% |
Synonyms | Remdesivir; 1809249-37-3; GS-5734; GS 5734; GS5734.; Prodrug of GS-441524; Prodrug of GS441524; Prodrug of GS441524; |
Reference | 1: Ko WC, Rolain JM, Lee NY, Chen PL, Huang CT, Lee PI, Hsueh PR. Arguments infavor of remdesivir for treating SARS-CoV-2 infections. Int J Antimicrob Agents. 2020 Mar 5:105933. doi: 10.1016/j.ijantimicag.2020.105933. [Epub ahead of print] PubMed PMID: 32147516. 2: Al-Tawfiq JA, Al-Homoud AH, Memish ZA. Remdesivir as a possible therapeuticoption for the COVID-19. Travel Med Infect Dis. 2020 Mar 5:101615. doi:10.1016/j.tmaid.2020.101615. [Epub ahead of print] PubMed PMID: 32145386. 3: Gordon CJ, Tchesnokov EP, Feng JY, Porter DP, Gotte M. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle Eastrespiratory syndrome coronavirus. J Biol Chem. 2020 Feb 24. pii:jbc.AC120.013056. doi: 10.1074/jbc.AC120.013056. [Epub ahead of print] PubMedPMID: 32094225. 4: de Wit E, Feldmann F, Cronin J, Jordan R, Okumura A, Thomas T, Scott D, CihlarT, Feldmann H. Prophylactic and therapeutic remdesivir (GS-5734) treatment in therhesus macaque model of MERS-CoV infection. Proc Natl Acad Sci U S A. 2020 Feb13. pii: 201922083. doi: 10.1073/pnas.1922083117. [Epub ahead of print] PubMedPMID: 32054787. 5: Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G.Remdesivir and chloroquine effectively inhibit the recently emerged novelcoronavirus (2019-nCoV) in vitro. Cell Res. 2020 Mar;30(3):269-271. doi:10.1038/s41422-020-0282-0. Epub 2020 Feb 4. PubMed PMID: 32020029; PubMed CentralPMCID: PMC7054408. 6: Sheahan TP, Sims AC, Leist SR, Schäfer A, Won J, Brown AJ, Montgomery SA, HoggA, Babusis D, Clarke MO, Spahn JE, Bauer L, Sellers S, Porter D, Feng JY, Cihlar T, Jordan R, Denison MR, Baric RS. Comparative therapeutic efficacy of remdesivirand combination lopinavir, ritonavir, and interferon beta against MERS-CoV. NatCommun. 2020 Jan 10;11(1):222. doi: 10.1038/s41467-019-13940-6. PubMed PMID:31924756; PubMed Central PMCID: PMC6954302. 7: Brown AJ, Won JJ, Graham RL, Dinnon KH 3rd, Sims AC, Feng JY, Cihlar T,Denison MR, Baric RS, Sheahan TP. Broad spectrum antiviral remdesivir inhibitshuman endemic and zoonotic deltacoronaviruses with a highly divergent RNAdependent RNA polymerase. Antiviral Res. 2019 Sep;169:104541. doi:10.1016/j.antiviral.2019.104541. Epub 2019 Jun 21. PubMed PMID: 31233808; PubMed Central PMCID: PMC6699884. 8: Lo MK, Feldmann F, Gary JM, Jordan R, Bannister R, Cronin J, Patel NR, KlenaJD, Nichol ST, Cihlar T, Zaki SR, Feldmann H, Spiropoulou CF, de Wit E.Remdesivir (GS-5734) protects African green monkeys from Nipah virus challenge.Sci Transl Med. 2019 May 29;11(494). pii: eaau9242. doi:10.1126/scitranslmed.aau9242. PubMed PMID: 31142680; PubMed Central PMCID:PMC6732787. 9: Tchesnokov EP, Feng JY, Porter DP, Götte M. Mechanism of Inhibition of EbolaVirus RNA-Dependent RNA Polymerase by Remdesivir. Viruses. 2019 Apr 4;11(4). pii:E326. doi: 10.3390/v11040326. PubMed PMID: 30987343; PubMed Central PMCID:PMC6520719. 10: Agostini ML, Andres EL, Sims AC, Graham RL, Sheahan TP, Lu X, Smith EC, Case JB, Feng JY, Jordan R, Ray AS, Cihlar T, Siegel D, Mackman RL, Clarke MO, BaricRS, Denison MR. Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio.2018 Mar 6;9(2). pii: e00221-18. doi: 10.1128/mBio.00221-18. PubMed PMID:29511076; PubMed Central PMCID: PMC5844999. |
PubChem Compound | 121304016 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume